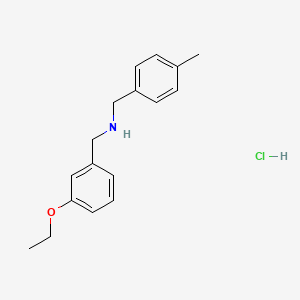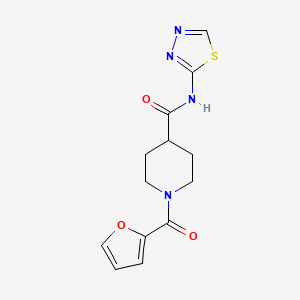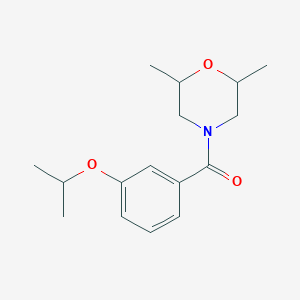![molecular formula C17H15FN4O B5335471 N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide, also known as FLB-12, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. This compound has also been found to inhibit the cell cycle progression by downregulating cyclin-dependent kinases (CDKs). In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kappaB pathway. This compound has also been shown to reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and administration. This compound also has poor bioavailability and requires the use of delivery systems such as nanoparticles for its effective delivery to target tissues.
将来の方向性
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide has several potential future directions for research. One direction is the development of this compound analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of this compound in combination with other drugs for synergistic effects. This compound can also be studied for its potential role in other diseases such as diabetes and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-fluorobenzyl bromide, which is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is then coupled with nicotinamide using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to reduce inflammation in animal models of arthritis. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-12-9-16(20-17(23)14-3-2-8-19-10-14)21-22(12)11-13-4-6-15(18)7-5-13/h2-10H,11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNRWZSBRFQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-methyl-4-piperidinyl)ethyl]-N'-phenylurea](/img/structure/B5335398.png)
![7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5335399.png)
![5-chloro-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5335400.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5335410.png)
![2-[5-(4-sec-butoxy-3-chloro-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5335416.png)



![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)

![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)
